[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene is an organic compound characterized by a unique structure that combines a cyclopentadiene ring with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene typically involves the reaction of 2,5-dimethylcyclopentadiene with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the benzene ring, producing halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(2,5-Dimethylcyclopenta-2,4-dien-1-ylidene)methyl]benzene can be compared with other similar compounds, such as:
Cyclopentadiene derivatives: These compounds share the cyclopentadiene ring structure but differ in their substituents and reactivity.
Benzyl derivatives: Compounds with a benzyl group attached to different functional groups, exhibiting varied chemical properties.
Properties
CAS No. |
532987-77-2 |
---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2,5-dimethylcyclopenta-2,4-dien-1-ylidene)methylbenzene |
InChI |
InChI=1S/C14H14/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
NLPGMHICCBAMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C1=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.